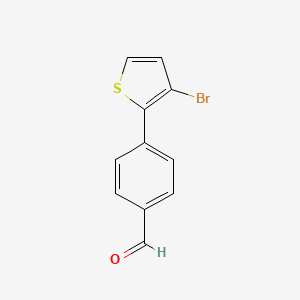

4-(3-Bromothiophen-2-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

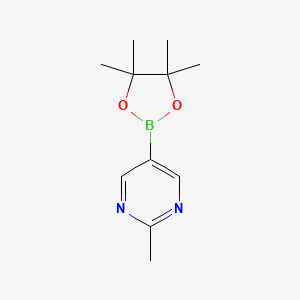

4-(3-Bromothiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7BrOS . It is commonly used in scientific research and industry.

Synthesis Analysis

This compound can be synthesized by various methods, including Suzuki coupling, palladium-catalyzed cross-coupling reaction, and bromination. A study has reported the synthesis of a variety of imine derivatives via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a bromothiophene group . The exact mass of the molecule is 265.94000 .Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been reported as a method for derivatizing imines, including this compound . This reaction involves the coupling of an arylboronic acid with a halogenated thiophene derivative .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a pale yellow color and a strong odor. It has a molecular weight of 267.14200 . This compound is slightly soluble in water, but highly soluble in organic solvents such as ethanol, diethyl ether, and acetone.科学的研究の応用

Photophysical Properties in Organic Light-Emitting Diodes

4-Bromothiophene-2-carbaldehyde, a related compound to 4-(3-Bromothiophen-2-yl)benzaldehyde, was utilized in the synthesis of fluorescent aryl-substituted thiophene derivatives. These derivatives have shown promise as functional materials in organic light-emitting diodes (OLEDs). The UV-Vis absorption and photoluminescent spectra of these compounds indicate their potential in photophysical applications (Xu & Yu, 2011).

Antimicrobial Activity

Compounds synthesized from 4-bromothiophene-2-carbaldehyde and related structures have been studied for their antimicrobial properties. These compounds were tested against various bacteria and fungi, showing significant biological activities. This suggests a potential application in developing new antimicrobial agents (Raghav, Upadhyay, & Upadhyay, 2013).

Application in Organic Solar Cells

In the field of organic solar cells, this compound derivatives have been used in the synthesis of donor–acceptor semiconducting polymers. These polymers, characterized by methods like FTIR and UV-Vis, are crucial in the fabrication of bulk-heterojunction structures in organic solar cells, highlighting the importance of these compounds in renewable energy technologies (Mai et al., 2020).

Development of Fluorescent Probes

Derivatives of benzaldehydes, including those related to this compound, have been designed as ratiometric fluorescent probes for detecting molecules like cysteine and homocysteine. These probes, which exhibit large emission wavelength shifts, are useful in biochemical and medical research for quantitative detection (Lin et al., 2008).

Synthesis of Biologically Active Compounds

Research has focused on synthesizing biologically active compounds using this compound and its analogs. These studies contribute to the development of potential pharmaceuticals with applications in treating various diseases and conditions (Ramadan, 2010).

Safety and Hazards

The safety data sheet for 4-(3-Bromothiophen-2-yl)benzaldehyde suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

特性

IUPAC Name |

4-(3-bromothiophen-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZFUJFFBNJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640454 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-51-1 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)